(7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate
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Description
(7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate, also known as (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate, is a useful research compound. Its molecular formula is C34H49F5O3S and its molecular weight is 632.815. The purity is usually 95%.
BenchChem offers high-quality (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Diagnostic Imaging Applications
One study focuses on the synthesis of 16α-fluoro derivatives of ICI 182,780 (Faslodex™), a potent antiestrogen, for use in positron emission tomography (PET) imaging to assess estrogen receptor densities in breast tumors. This research highlights the potential of modified estradiol derivatives for diagnostic imaging in oncology, providing insight into the application of structurally similar compounds for medical imaging purposes (Seimbille, Bénard, & Lier, 2002).
Synthesis of Estrogen Derivatives for Cancer Therapy
Another study outlines the synthesis of estradiol derivatives with specific structural modifications, aimed at creating compounds with potential therapeutic applications. These compounds are designed to target estrogen receptors, which play a crucial role in the growth of certain types of breast cancer. The research contributes to the development of new hormonal therapies that could offer more effective treatment options for patients with estrogen receptor-positive cancers (Bull, Gordon, & Grundler, 2001).
Investigation into Estrogen Metabolism Inhibitors
Further research into the hydrogenation of estradiol derivatives reveals the synthesis of compounds that could act as inhibitors for enzymes involved in the metabolism of steroidal estrogens. These findings are significant for developing drugs that could potentially manage hormone-dependent conditions by modulating the body's estrogen levels (Morozkina et al., 2012).
Development of Novel Steroid Estrogens
Additionally, studies on novel analogs of steroid estrogens, which include modifications to the steroidal backbone, aim at understanding the mechanism of action of estrogens. This research is pivotal for designing estrogen-like compounds with specific biological activities, potentially leading to new therapeutic agents for conditions influenced by estrogen signaling (Morozkina, Nikol’skaya, Starova, Selivanov, & Shavva, 2011).
properties
IUPAC Name |
[(7R,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49F5O3S/c1-23(40)42-30-15-14-29-31-24(21-25-22-26(41)12-13-27(25)28(31)16-18-32(29,30)2)11-8-6-4-3-5-7-9-19-43-20-10-17-33(35,36)34(37,38)39/h12-13,22,24,28-31,41H,3-11,14-21H2,1-2H3/t24-,28-,29+,30+,31-,32+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWTWRVZCKFESO-YVAHLQCFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49F5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855740 |
Source
|
Record name | (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
875573-69-6 |
Source
|
Record name | (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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